molecular formula C13H15NO6 B023407 N-Succinyl-L-tyrosine CAS No. 374816-32-7

N-Succinyl-L-tyrosine

Cat. No. B023407
M. Wt: 281.26 g/mol
InChI Key: ZMLAEOWQOQIWJT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine. Tyrosine is a non-essential amino acid important for protein synthesis and is a precursor to various neurotransmitters and hormones. It also plays a role in the synthesis of specialized metabolites in plants and microorganisms.

Synthesis Analysis

While specific details on the synthesis of N-Succinyl-L-tyrosine are not readily available, the synthesis of related tyrosine derivatives has been explored. For example, the synthesis of 2-[18F]Fluoro-L-tyrosine involves the electrophilic preparation of protected 2-trialkylstannyl tyrosine derivatives as precursors, indicating complex multi-step processes in synthesizing such derivatives (Hess et al., 2002).

Molecular Structure Analysis

The molecular structure of tyrosine derivatives can be complex. For instance, the neutron diffraction structure determination of L-tyrosine shows that the molecule occurs in a zwitterion form in pure L-tyrosine, with a complex network of hydrogen bonds (Frey et al., 1973). These structural features are crucial in determining the reactivity and interactions of tyrosine derivatives like N-Succinyl-L-tyrosine.

Chemical Reactions and Properties

Tyrosine derivatives participate in various chemical reactions, reflecting their diverse functionalities. For instance, tyrosine can undergo succinylation, as seen in succinylpepsinogen, where the reaction occurs with tyrosine residues in the protein (Gounaris & Perlmann, 1967). These chemical reactions influence the physical and chemical properties of the tyrosine derivatives.

Physical Properties Analysis

The physical properties of tyrosine derivatives are influenced by their molecular structure. The crystalline structures of L-tyrosine compounds, as studied through neutron diffraction, reveal details about their bond lengths, valence angles, and conformational angles, which are essential for understanding their physical properties (Frey et al., 1973).

Scientific Research Applications

Newborn Screening and Diagnosis of Tyrosinemia

  • Newborn Screening : N-Succinyl-L-tyrosine has been studied for its role in newborn screening. Tyrosinemia type I (TYR 1) is a disorder detectable through newborn screening where succinylacetone (SUAC), a metabolite related to N-Succinyl-L-tyrosine, is a diagnostic marker. An assay developed allows simultaneous determination of acylcarnitines, amino acids, and SUAC in dried blood spots by mass spectrometry, facilitating early detection and treatment of TYR 1 (Turgeon et al., 2008).

Biochemical Research and Enzyme Studies

  • Biochemical Analysis : N-Succinyl-L-tyrosine has been used in biochemical studies such as the succinylation of pepsinogen. This process involves the reaction of succinic anhydride with pepsinogen, leading to succinylpepsinogen, where various amino groups, including tyrosine residues, are succinylated. This modification impacts the protein's susceptibility to activation and its macromolecular conformation (Gounaris & Perlmann, 1967).

Pharmaceutical Applications

  • Pharmaceutical Purification : In the pharmaceutical industry, N-Succinyl-L-tyrosine is relevant in the purification of clavulanic acid, a beta-lactamase inhibitor. A molecularly imprinted polymer was created for the specific adsorption of succinyl L-tyrosine, a by-product in clavulanic acid fermentation. This polymer effectively removes impurities from the final product (Yu et al., 2002).

Nutritional Research

  • Nutritional and Metabolic Studies : The compound has been investigated in the context of omega-3 fatty acid supplementation and its impact on mitochondrial energy metabolism and oxidative stress. Studies on rats have shown that omega-3 fatty acid supplementation can prevent changes in mitochondrial energy metabolism caused by chronic administration of L-tyrosine, highlighting the importance of N-Succinyl-L-tyrosine in metabolic pathways (Carvalho-Silva et al., 2019).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling N-Succinyl-L-tyrosine . It’s also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While the future directions of N-Succinyl-L-tyrosine specifically were not found in the retrieved papers, it’s worth noting that the enzymatic production of L-tyrosine derivatives, which includes N-Succinyl-L-tyrosine, is a topic of ongoing research . The development of novel drugs for treating diseases like small cell lung cancer is also a future direction .

properties

IUPAC Name

4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAEOWQOQIWJT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432580
Record name N-Succinyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinyl-L-tyrosine

CAS RN

374816-32-7
Record name N-Succinyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Carboxy-1-oxopropyl)-L-tyrosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinyl-L-tyrosine
Reactant of Route 2
Reactant of Route 2
N-Succinyl-L-tyrosine
Reactant of Route 3
Reactant of Route 3
N-Succinyl-L-tyrosine
Reactant of Route 4
Reactant of Route 4
N-Succinyl-L-tyrosine
Reactant of Route 5
Reactant of Route 5
N-Succinyl-L-tyrosine
Reactant of Route 6
Reactant of Route 6
N-Succinyl-L-tyrosine

Citations

For This Compound
2
Citations
F Šorm, Z Pravda - Collection of Czechoslovak Chemical …, 1951 - cccc.uochb.cas.cz
… of tyrosine ethyl ester with .glutaric and succinic anhydride in ethyl acetate and saponification of the products yielded the desired N-glutaryl-Ltyrosine and N-succinyl-L-tyrosine …
Number of citations: 0 cccc.uochb.cas.cz
C Fromageot, M Jutisz - Annual Review of Biochemistry, 1953 - annualreviews.org
… derivatives of tyrosine were the subject of new syntheses or investigations: Op-toluenesulfonyl-i.ctyrosine and its N-acetyl ano N-benzoyl derivatives (91), N-succinyl-L-tyrosine and N-…
Number of citations: 6 www.annualreviews.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.